2-(2-Chloroacetamido)-4-fluorobenzoic acid
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Overview
Description
2-(2-Chloroacetamido)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)-4-fluorobenzoic acid typically involves the reaction of 4-fluorobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to prevent side reactions. The intermediate product, 4-(2-chloroacetamido)benzoic acid, is then further reacted with appropriate reagents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetamido)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloroacetamido)-4-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetamido)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets. This dual functionality makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroacetamido-4-methylbenzoic acid
- 2-Chloroacetamido-4-nitrobenzoic acid
- 2-Chloroacetamido-4-hydroxybenzoic acid
Uniqueness
2-(2-Chloroacetamido)-4-fluorobenzoic acid is unique due to the presence of both a chloroacetamido group and a fluorine atom. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding interactions with biological targets. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRJMSTSSQFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-85-3 |
Source
|
Record name | 2-(2-chloroacetamido)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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